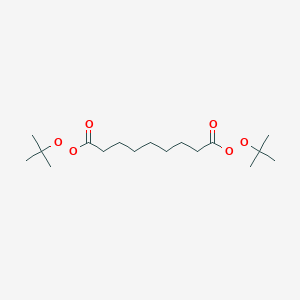
ditert-butyl nonanediperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ditert-butyl nonanediperoxoate is a chemical compound with the molecular formula C17H32O6. It is also known by its systematic name, di-tert-butyl diperoxyazelate. This compound is characterized by the presence of two peroxy groups, making it a potent oxidizing agent. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ditert-butyl nonanediperoxoate can be synthesized through the reaction of nonanedioic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonanedioic acid+tert-Butyl hydroperoxide→Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
Industrial Production Methods
In industrial settings, the production of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
ditert-butyl nonanediperoxoate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the common reactions include:
Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and aldehydes.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the peroxy groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving nonanediperoxoic acid, bis(1,1-dimethylethyl) ester typically require specific reagents and conditions:
Oxidation Reactions: These reactions often use solvents like acetonitrile or dichloromethane and may require catalysts such as transition metal complexes.
Reduction Reactions: These reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: These reactions can occur in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized organic compounds.
Applications De Recherche Scientifique
ditert-butyl nonanediperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxy groups. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules such as proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
ditert-butyl nonanediperoxoate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Another strong oxidizing agent with similar applications but different reactivity and stability.
Nonanedioic acid: The parent compound used in the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, with different chemical properties and applications.
tert-Butyl hydroperoxide: A precursor in the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, also used as an oxidizing agent in various reactions.
This compound is unique due to its dual peroxy groups, which confer distinct reactivity and make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
16580-06-6 |
|---|---|
Formule moléculaire |
C17H32O6 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
Clé InChI |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
SMILES canonique |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Key on ui other cas no. |
16580-06-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















